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Compound of Interest

Compound Name: 8-Fluoroquinolin-6-amine

Cat. No.: B573334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Fluoroquinolin-6-amine (also known as 8-amino-6-fluoroquinoline), a key intermediate in the

synthesis of various pharmaceutical compounds. This document compiles available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

detailed experimental protocols and a workflow for spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 8-
Fluoroquinolin-6-amine.

Table 1: ¹³C NMR Spectroscopic Data
A ¹³C NMR spectrum for 8-Fluoroquinolin-6-amine has been recorded and is referenced in

public databases.[1] The data is attributed to W. Robien at the Institute of Organic Chemistry,

University of Vienna, and is associated with the synthesis described by Gershon et al. (2002).

[1][2] While the full peak list is not publicly available, the existence of this data provides a

valuable reference for researchers synthesizing this compound. The experiment was

conducted in DMSO-d₆.[1]
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Carbon Atom
Predicted Chemical Shift

(ppm)

Reference/Experimental

Data Source

C2 148.2 Predicted

C3 121.5 Predicted

C4 135.8 Predicted

C4a 137.9 Predicted

C5 109.7 Predicted

C6 155.0 (d, ¹JCF = 245 Hz) Predicted

C7 104.2 (d, ²JCF = 25 Hz) Predicted

C8 140.1 Predicted

C8a 142.3 Predicted

Reference -
SpectraBase[1], Gershon et

al., 2002[2]

Note: Predicted chemical shifts are based on computational models and should be confirmed

by experimental data.

Table 2: Predicted Infrared (IR) Spectroscopy Data
No experimental IR spectrum for 8-Fluoroquinolin-6-amine is readily available in the public

domain. The following table outlines the predicted characteristic IR absorption bands based on

the functional groups present in the molecule.
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Functional Group Vibrational Mode
Predicted Wavenumber

(cm⁻¹)

N-H (Amine)
Symmetric & Asymmetric

Stretch
3450 - 3250 (two bands)

C-H (Aromatic) Stretch 3100 - 3000

C=N, C=C (Quinoline Ring) Stretch 1620 - 1450

C-F Stretch 1250 - 1000

N-H (Amine) Scissoring/Bending 1650 - 1580

C-H (Aromatic) Out-of-plane Bending 900 - 675

Table 3: Predicted Mass Spectrometry (MS) Data
Experimental mass spectrometry data for 8-Fluoroquinolin-6-amine is not widely published.

The following table details the predicted mass-to-charge ratios (m/z) for the molecular ion and

potential major fragments under electron ionization (EI) conditions. The molecular weight of 8-
Fluoroquinolin-6-amine is 162.17 g/mol .

m/z Proposed Fragment Notes

162 [M]⁺ Molecular Ion

135 [M - HCN]⁺
Loss of hydrogen cyanide from

the quinoline ring

134 [M - N₂H₂]⁺
Loss of diazene from the

amine group and ring

118 [M - C₂H₂N]⁺
Fragmentation of the pyridine

ring

108 [M - C₃H₂N]⁺
Further fragmentation of the

quinoline system

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and

data comparison. The following are generalized protocols based on standard laboratory

practices for the analysis of quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 10-20 mg of 8-Fluoroquinolin-6-amine in approximately 0.7

mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

Solvent: DMSO-d₆.

Temperature: 298 K.

Spectral Width: 0 - 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the solvent peak (DMSO-d₆)

to 39.52 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1

mg of 8-Fluoroquinolin-6-amine with 100-200 mg of dry KBr powder. Grind the mixture to a

fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, for an
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Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample

directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: Perform a background subtraction using a spectrum of the empty sample

compartment (for KBr pellet) or the clean ATR crystal.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface. For GC-MS, dissolve

the sample in a volatile organic solvent like methanol or dichloromethane.

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40 - 400.

Source Temperature: 200-250 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure.

Visualized Experimental Workflow
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like 8-Fluoroquinolin-6-amine.

Compound Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of
8-Fluoroquinolin-6-amine

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure ConfirmationPurity Assessment

Click to download full resolution via product page

General workflow for the synthesis and spectroscopic characterization of 8-Fluoroquinolin-6-
amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 8-Fluoroquinolin-
6-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b573334#spectroscopic-data-nmr-ir-ms-of-8-
fluoroquinolin-6-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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